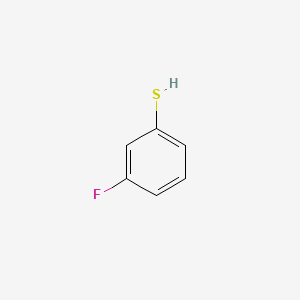

3-Fluorothiophenol

説明

Significance of Fluorine Substitution in Aromatic Thiol Systems for Advanced Chemical Research

The introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties rsc.orgnih.gov. Fluorine is the most electronegative element, and its substitution in aromatic systems, such as thiophenols, significantly impacts electron distribution, acidity, lipophilicity, and conformational preferences rsc.orgacs.org. Each fluorine atom substituted onto a benzene (B151609) ring can create a new π-orbital in conjugation with the aromatic ring, which can be lower in energy than the original aromatic orbitals acs.org. This can lead to increased π-density in the ring and enhanced stability acs.org.

In aromatic thiol systems, fluorine substitution can influence the acidity of the thiol group, the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution, and the molecule's interaction with metal surfaces in applications like surface-enhanced Raman spectroscopy (SERS) rsc.orgresearchgate.net. The strong C-F bond (up to 130 kcal mol⁻¹) is also a key feature, contributing to the stability of fluorinated compounds rsc.org.

General Overview of Thiophenol Chemistry and its Research Relevance

Thiophenol (C₆H₅SH) is an aromatic thiol consisting of a benzene ring substituted with a sulfanyl (B85325) group nih.gov. It is a crucial building block in organic chemistry and finds applications in the synthesis of pharmaceuticals, agrochemicals, and polymers introspectivemarketresearch.commdpi.com. Thiophenol is characterized by its reactivity and its ability to act as a nucleophile or a ligand rsc.orgmdpi.com.

Research involving thiophenol chemistry spans various areas, including:

Synthesis: Thiophenol is used as a reagent in the synthesis of various organic compounds, such as sulfides and thioesters fishersci.nlresearchgate.net.

Coordination Chemistry: The thiol group can coordinate with metal centers, leading to the formation of metal complexes with potential applications in catalysis and materials science researchgate.net.

Materials Science: Thiophenol-based molecules are explored for surface modifications, particularly on gold and silver surfaces, relevant to sensing technologies like SERS rsc.org.

Environmental and Biological Studies: Due to its toxicity, research also focuses on developing methods for detecting thiophenol in environmental and biological systems mdpi.comacs.org. Quantitative structure-activity relationship (QSAR) studies are also conducted to assess the toxicity of thiophenols researchgate.net.

Thiophenol itself is a colorless liquid with a repulsive odor, with a boiling point of 168.3 °C. It is insoluble in water but miscible with most organic solvents nih.govfishersci.nl.

Specific Academic Context and Research Interest in 3-Fluorothiophenol

This compound (also known as 3-fluorobenzenethiol or m-fluorothiophenol) is a specific fluorinated derivative of thiophenol with a fluorine atom at the meta position of the benzene ring nih.govfishersci.fi. Its molecular formula is C₆H₅FS and its molecular weight is approximately 128.17 g/mol nih.govscbt.comthermofisher.com.

Research interest in this compound stems from the specific electronic and steric effects of the fluorine atom at the meta position, which subtly but significantly alters its chemical behavior compared to unsubstituted thiophenol or other fluorinated isomers (e.g., 2-fluorothiophenol (B1332064) or 4-fluorothiophenol) nih.gov. Studies have investigated its spectroscopic properties, particularly its infrared spectrum, and its photochemical transformations, such as thiol-to-thione phototautomerization upon UV irradiation iku.edu.tr. Theoretical calculations, including DFT methods, are often employed to understand its ground and excited state properties and support experimental findings iku.edu.tr.

This compound is utilized as a reagent in chemical research and synthesis ottokemi.com. Its unique combination of a reactive thiol group and a fluorinated aromatic ring makes it a valuable building block for creating more complex molecules with tailored properties. Research involving this compound contributes to the broader understanding of how fluorine substitution influences the reactivity and properties of aromatic thiols, which is relevant for the design of new materials, pharmaceuticals, and agrochemicals.

Here is a table summarizing some computed properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₆H₅FS | nih.govscbt.comthermofisher.com |

| Molecular Weight | 128.17 g/mol | nih.govscbt.comthermofisher.com |

| XLogP3 (Predicted) | 2.4 | nih.gov |

| Monoisotopic Mass | 128.00959950 Da | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FS/c7-5-2-1-3-6(8)4-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEUGINAVLMAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180261 | |

| Record name | m-Fluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2557-77-9 | |

| Record name | 3-Fluorothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Fluorobenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Fluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-fluorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies for 3 Fluorothiophenol and Analogues

Established Synthetic Pathways for Substituted Thiophenols Applicable to 3-Fluorothiophenol

The synthesis of thiophenols, including substituted derivatives like this compound, can be achieved through several established methods. These pathways often involve the reduction of sulfur-containing precursors or the functionalization of aromatic rings.

Reduction of Sulfonyl Derivatives

One common approach for preparing thiophenols is the reduction of corresponding sulfonyl chlorides or sulfonic acids. google.comgoogle.com Benzenesulfonyl chloride, for instance, can be reduced using various reducing agents. google.comwikipedia.orgresearchgate.net Early methods for the preparation of thiophenol involved the reduction of benzenesulfonyl chloride using zinc dust and sulfuric acid. orgsyn.org This method is reported to give better yields of pure product compared to other processes like the xanthogenate method, provided that other reducible groups like nitro groups are absent. orgsyn.org

The reduction of sulfonyl chlorides to thiols can also be achieved using other reducing systems. For example, a non-aqueous reduction of aromatic sulfonyl chlorides using a dichlorodimethylsilane-zinc-dimethylacetamide system has been reported to afford the corresponding thiols in high yield with easy operation. researchgate.net Sodium borohydride (B1222165) has also been reported for the reduction of sulfonyl chlorides to thiophenols, although the cost of the reducing agent can be high. google.com

The reduction of sulfonic acids or their derivatives is considered one of the most important methods for preparing thiophenols due to its low cost. google.com This process typically involves the reaction of the aromatic sulfonic acid or its derivative with a hydrogen donor in the presence of a catalyst at high temperatures (250-400°C). google.com Catalysts used in this method can include supported activated carbon with metals such as Zn, Pd, Mo, or Ni. google.com

Formate-Mediated Aromatic Thiol Synthesis Approaches

Formates have been explored as hydrogen donors in the uncatalyzed transfer hydrogenation for the synthesis of thiophenols from aryl sulfonamides and sulfonyl chlorides. tandfonline.com These reactions can take place without a solvent at temperatures ranging from 160 to 210°C. tandfonline.com Ammonium formate (B1220265) has been found to be particularly effective for the reduction of sulfonyl chlorides in this context, while potassium formate showed better results for the reduction of sulfonamides. tandfonline.com This method is considered clean as the by-products are water and carbonates. tandfonline.com

Diazotization and Related Routes for Fluorinated Aromatic Thiols

Diazotization routes are also applicable to the synthesis of aromatic thiols. One general method for preparing thiophenols involves the treatment of aryldiazonium chlorides with potassium ethyl xanthogenate, followed by heating with alkali. orgsyn.org While this reaction has been used for a variety of thiophenols, it can suffer from side reactions and potential hazards. orgsyn.org

For fluorinated aromatic thiols like this compound, a route starting from the corresponding fluoroaniline (B8554772) via a diazonium salt is conceivable, although specific details for this compound synthesis via this exact route were not extensively detailed in the search results. However, the general principle of replacing the diazo group with a thiol group (SH⁻) is a known transformation for diazonium salts. wikipedia.org

Xanthate Methodologies in Fluorothiophenol Synthesis

The xanthate method, as mentioned in the context of diazotization, involves the reaction of an aryldiazonium salt with a xanthate salt, such as potassium ethyl xanthate. orgsyn.orgamericanelements.comnih.gov This reaction forms an intermediate S-aryl xanthate, which is subsequently hydrolyzed under basic conditions to yield the desired thiophenol. While the general method is established for thiophenols, its specific application and efficiency for the synthesis of this compound would depend on the reaction conditions and the nature of the starting fluorinated aniline (B41778) and the resulting diazonium salt.

Novel and Emerging Synthetic Strategies for Precision Fluorothiophenol Preparation

Emerging synthetic strategies for thiophenol synthesis include electrochemical methods, which are gaining attention as promising and environmentally friendly alternatives to traditional reagent-based conversions. nih.gov These methods can offer benefits such as mild conditions and sustainability. nih.gov Electrosynthesis in redox flow batteries has been developed as a strategy for the synthesis of organodisulfides, which are related to thiophenols and can potentially be reduced to thiols. nih.gov This approach can serve as a low-cost molecular engineering scheme for designing electroactive materials. nih.gov

Another reported method involves the selective reduction of a sulfonyl chloride group in the presence of other reducible functionalities. For example, a study on the synthesis of a thiophenol precursor with a nitro group demonstrated the selective reduction of the sulfonyl chloride using triphenylphosphine (B44618) (PPh₃) in toluene, achieving high yields of the thiophenol without forming the disulfide. nih.gov This highlights the potential for developing selective reduction methods applicable to complex fluorinated sulfonyl precursors.

Considerations for Yield Optimization and Purity Enhancement in this compound Synthesis Research

Optimizing the yield and enhancing the purity of this compound synthesis are crucial aspects of research in this area. Factors influencing yield and purity vary depending on the chosen synthetic route.

In the reduction of sulfonyl chlorides with zinc and sulfuric acid, maintaining a low temperature (0°C or below) during the initial part of the reaction is essential for obtaining good yields. orgsyn.org Careful addition of the sulfonyl chloride to the sulfuric acid to ensure fine dispersion also contributes to better results. orgsyn.org The isolation procedure, including steam distillation and drying, plays a significant role in obtaining a pure product. orgsyn.org

For reactions involving diazonium salts, controlling reaction conditions is critical due to potential side reactions and stability issues. orgsyn.org The xanthate method, while general, is noted for having many side reactions. orgsyn.org

In newer methods, such as the selective reduction of sulfonyl chlorides using PPh₃, the polarity difference between the product (thiophenol) and the by-product (triphenyl phosphine (B1218219) oxide) can simplify purification, for example, through filtration and elution through silica (B1680970) gel. nih.gov

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures of 3 Fluorothiophenol

Vibrational Spectroscopy for Conformational and Electronic Structure Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes. These modes are sensitive to the molecular geometry and electronic environment, making vibrational spectroscopy a powerful tool for conformational analysis and understanding electronic structure.

Fourier-Transform Infrared (FTIR) Spectroscopy Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique to obtain the infrared spectrum of a sample. For 3-Fluorothiophenol, FTIR spectroscopy has been utilized to record its vibrational fingerprint. Studies have reported FTIR spectra of this compound in different phases and techniques, such as neat liquid nih.gov. These spectra provide characteristic absorption bands corresponding to the stretching and bending vibrations of the molecule's bonds, including C-H, C-C, C-F, and S-H bonds. Analysis of these bands helps in identifying the functional groups and provides initial clues about the molecular structure.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy Investigations

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a surface-sensitive IR technique that requires minimal sample preparation. It involves placing the sample in direct contact with an ATR crystal, and the infrared light interacts with the sample's surface via an evanescent wave anton-paar.com. ATR-IR investigations of this compound have also been conducted, providing complementary vibrational information to transmission FTIR. nih.gov This technique is particularly useful for analyzing liquid or solid samples without the need for solvents or sample thinning. The ATR-IR spectra show absorption bands similar to those observed in transmission FTIR, with potential differences in relative intensities due to the surface-sensitive nature of the technique. nih.gov

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another vibrational spectroscopic technique that probes molecular vibrations based on inelastic scattering of light. It provides information complementary to IR spectroscopy, as different molecular vibrations may be active in Raman compared to IR. Raman spectroscopy has been applied to study this compound, yielding characteristic Raman shifts corresponding to its vibrational modes. nih.gov These Raman spectra serve as a unique vibrational fingerprint for the compound, aiding in its identification and structural characterization. Studies have also explored the use of Raman spectroscopy in analyzing the modification of materials using fluorothiophenol compounds, although specific details for this compound itself in this context are limited in the provided results researchgate.netresearchgate.net.

Matrix-Isolation Infrared Spectroscopy for Isomer Identification and Phototransformations

Matrix-isolation infrared spectroscopy is a powerful technique for studying unstable species, conformers, and photochemical reaction intermediates. It involves trapping molecules in a solid inert gas matrix at cryogenic temperatures, which isolates the molecules and prevents intermolecular interactions. This allows for the observation of individual conformers and the study of light-induced transformations. Matrix-isolation IR spectroscopy has been specifically applied to study meta-fluorothiophenol (mFTP) iku.edu.trresearchgate.netresearchgate.netnih.gov. These studies have focused on identifying different conformers (e.g., cis and trans) and investigating their photochemical behavior upon UV-Vis irradiation iku.edu.trresearchgate.netresearchgate.netnih.gov.

Research findings indicate that matrix-isolated mFTP exists as cis and trans conformers iku.edu.trresearchgate.netresearchgate.netnih.gov. Upon excitation at 285 nm, thiol-to-thione phototautomerization occurs, leading to the formation of three thione isomers iku.edu.trresearchgate.netresearchgate.netnih.gov. The ortho-isomer, where the hydrogen atom reattaches to the fluorine-substituted side of the aromatic ring, was identified as the predominant photoproduct iku.edu.trresearchgate.netresearchgate.netnih.gov. This photoreaction was found to be reversible upon irradiation at 405 nm, partially restoring the reactant iku.edu.trresearchgate.netresearchgate.netnih.gov. Theoretical calculations, such as B3LYP vibrational frequency calculations, have been used to support the experimental findings and interpret the observed IR spectra of the conformers and photoproducts iku.edu.trresearchgate.netresearchgate.netnih.gov.

Mass Spectrometry (MS) for Molecular Fragmentation and Structural Confirmation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This information is crucial for confirming the molecular structure and identifying unknown compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capability of mass spectrometry. GC-MS is widely used for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures plantarchives.orgchromatographyonline.comnotulaebotanicae.ro. GC-MS studies of this compound have been conducted. The mass spectrum of this compound shows a molecular ion peak at m/z 128, corresponding to its molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum provides structural information by indicating the masses of fragment ions produced upon electron ionization. Common fragment ions for this compound include peaks at m/z 108 and other lower mass fragments, which correspond to the loss of specific atoms or functional groups from the molecule. nih.gov GC-MS is also used to assess the purity of this compound by separating and detecting impurities present in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique employed to determine the structure and purity of organic compounds, including this compound. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency radiation, NMR provides detailed information about the chemical environment of different atoms within the molecule. For this compound, analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra allows for the identification and assignment of each resonance signal, providing insights into the connectivity and spatial arrangement of atoms, as well as the influence of the fluorine substituent on the electronic distribution of the thiophenol ring.

While comprehensive NMR data specifically for pure this compound in common solvents like CDCl₃ was not directly available in the surveyed literature snippets, spectroscopic studies on derivatives prepared from this compound offer valuable insights into the characteristic NMR signals of the 3-fluorophenyl moiety. For instance, the NMR data of a sulfoxide (B87167) derivative synthesized from this compound in CDCl₃ provides representative chemical shifts and coupling constants for the aromatic ring protons and carbons, as well as the fluorine atom rsc.org.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons and the thiol proton. The chemical shifts and splitting patterns of the aromatic protons are particularly informative, reflecting their positions relative to the fluorine atom and the thiol group. Due to the fluorine substituent at the meta position relative to the thiol group, the four aromatic protons are chemically non-equivalent. Analysis of a derivative of this compound in CDCl₃ at 400 MHz showed aromatic proton signals in the range of 7.21 to 7.54 ppm rsc.org. A distinctive signal was observed as a triplet of doublets at 7.21 ppm with coupling constants of 8.3 Hz and 2.5 Hz, indicative of coupling to adjacent protons and the fluorine nucleus rsc.org. The complexity of the aromatic region often necessitates higher field strengths and potentially 2D NMR techniques for complete assignment of all proton resonances and their coupling patterns.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by the electronegativity of attached atoms (fluorine and sulfur) and the aromatic ring current. Furthermore, the presence of the fluorine atom leads to characteristic coupling between the carbon nuclei and the fluorine nucleus. The magnitude of these ¹³C-¹⁹F coupling constants is dependent on the number of bonds separating the carbon and fluorine atoms.

Analysis of a this compound derivative in CDCl₃ at 100 MHz revealed distinct signals for the aromatic carbons rsc.org. The carbon directly bonded to the fluorine atom (C-3) is significantly deshielded and appears as a doublet with a large one-bond coupling constant (¹JCF) to fluorine, observed at 163.2 ppm with a coupling of 252.4 Hz rsc.org. Other aromatic carbons show characteristic doublet splitting due to two-bond (²JCF) and three-bond (³JCF) couplings to fluorine, with magnitudes typically ranging from a few Hz to over 20 Hz rsc.org. The carbon bonded to the sulfur atom (C-1) also exhibits coupling to the meta fluorine. The observed ¹³C NMR data for the aromatic carbons in the derivative included signals at 145.7 ppm (d, J = 5.5 Hz), 131.1 ppm (d, J = 7.6 Hz), 119.7 ppm (d, J = 3.1 Hz), 118.4 ppm (d, J = 22.1 Hz), and 111.5 ppm (d, J = 24.4 Hz) rsc.org. These shifts and coupling patterns are crucial for confirming the structure and substitution pattern of the aromatic ring.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Tentative Assignment |

|---|---|---|---|

| 7.54-7.49 | m | - | Aromatic CH |

| 7.42-7.37 | m | - | Aromatic CH |

| 7.21 | td | 8.3, 2.5 | Aromatic CH (likely H5) |

| ~3-4 | s | - | SH (typical range, not explicitly in snippet) |

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Tentative Assignment |

|---|---|---|---|

| 163.2 | d | 252.4 | C-3 (bonded to F) |

| 145.7 | d | 5.5 | C-1 (bonded to S) |

| 131.1 | d | 7.6 | Aromatic C (CH) |

| 119.7 | d | 3.1 | Aromatic C (CH) |

| 118.4 | d | 22.1 | Aromatic C (CH) |

| 111.5 | d | 24.4 | Aromatic C (CH) |

Note: The NMR data presented in the tables above are derived from the analysis of a this compound derivative and tentative assignments are based on typical chemical shifts and coupling patterns for fluorobenzene (B45895) derivatives. rsc.org

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is particularly sensitive to the presence of fluorine atoms and provides a direct signal for the fluorine nucleus. The chemical shift of the fluorine signal in this compound is influenced by the electronic environment of the fluorine atom, which is affected by the thiol group and the aromatic ring system. The ¹⁹F NMR spectrum typically consists of a single signal for the fluorine atom, which may be split into a multiplet due to coupling with the ortho, meta, and para protons on the aromatic ring. A study on a derivative of this compound showed the ¹⁹F NMR signal as a multiplet between -109.7 and -109.8 ppm in CDCl₃ at 376 MHz rsc.org. The chemical shift and the complexity of the splitting pattern in the ¹⁹F NMR spectrum provide further confirmation of the presence and position of the fluorine substituent on the aromatic ring.

Computational Chemistry and Theoretical Investigations of 3 Fluorothiophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental tools for exploring the electronic structure and predicting the reactivity of molecules. For 3-fluorothiophenol, these calculations help to elucidate its ground state properties, conformational preferences, and potential reaction pathways.

Density Functional Theory (DFT) Studies (e.g., B3LYP functional)

Density Functional Theory (DFT) is a widely used computational method due to its balance of accuracy and computational efficiency. DFT studies, particularly those employing hybrid functionals like B3LYP, have been applied to investigate the structural and vibrational properties of this compound. B3LYP calculations have been utilized to interpret the infrared (IR) spectrum of matrix-isolated meta-fluorothiophenol, aiding in the identification of its cis and trans conformers iku.edu.trresearchgate.netresearchgate.netnih.govresearcher.life. Vibrational frequency calculations at the B3LYP level have been performed to compare with experimental IR absorptions, confirming the presence of different conformeric forms and photoproducts iku.edu.trresearchgate.netresearchgate.netnih.govresearcher.life. These studies have provided insights into the ground state geometries and vibrational characteristics of this compound and its photo-induced isomers.

Ab Initio and Multireference/Multiconfigurational Methods (e.g., CASSCF, CASPT2, MR-CIS) for Excited States

For a more accurate description of excited electronic states, especially in cases involving significant electron correlation or near-degeneracy, ab initio and multireference methods are essential. Complete Active Space Self-Consistent Field (CASSCF), Complete Active Space with Second-Order Perturbation Theory (CASPT2), and Multireference Configuration Interaction with single excitation (MR-CIS) methods have been applied to investigate the excited state properties of meta-fluorothiophenol iku.edu.trresearchgate.netnih.gov. These methods are particularly valuable for studying the nature and energies of excited states that are crucial for understanding photochemical processes. For mFTP, three singlet excited states have been computed using these methods, employing an active space of 12 electrons in 11 orbitals iku.edu.tr. Comparative analysis of results from CASSCF, CASPT2, and MR-CIS, alongside TD-DFT, has shown good performance for describing the excited singlet states, with MR-CIS showing strong agreement with CASPT2, highlighting the importance of dynamic electron correlation iku.edu.tr. CASSCF provided slightly less accurate excitation energies compared to CASPT2 and MR-CIS iku.edu.tr.

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset Perturbation Theory (MP2) is another post-Hartree-Fock ab initio method that includes electron correlation effects. MP2 calculations have been performed for this compound, particularly for geometry optimizations and determining energy barriers. Full geometry optimizations have been carried out using the MP2 method in conjunction with basis sets like aug-cc-pVTZ iku.edu.tr. MP2 calculations have also been used to compute the rotamerization barrier for this compound, yielding a value comparable to that of unsubstituted thiophenol, suggesting that meta-substitution does not significantly impact the electron density distribution in the thiophenol core iku.edu.tr.

Excited State Properties and Photophysical Behavior Modeling

Understanding the excited state properties and photophysical behavior of this compound is crucial for interpreting its photochemical transformations. Computational methods allow for the simulation of spectroscopic properties and the analysis of non-adiabatic processes.

UV Photoabsorption Spectrum Simulations and Interpretation

Theoretical simulations of UV photoabsorption spectra provide a means to assign experimental spectral features to specific electronic transitions. UV photoabsorption spectrum simulations of meta-fluorothiophenol in the region up to 5.5 eV have been carried out in both the gas phase and in solution using computational methods like TD-DFT and multireference approaches iku.edu.trresearchgate.netnih.gov. These simulations help in characterizing the spectral bands and understanding the nature of the excited states involved in photoexcitation iku.edu.trresearchgate.netnih.gov. A comparison with experimental UV absorption spectra has been performed to validate the theoretical predictions iku.edu.trresearchgate.net.

Theoretical Studies on Photodissociation Dynamics

Theoretical studies on the photodissociation dynamics of fluorinated thiophenols, including this compound (mFTP), have explored their behavior upon photoexcitation. Photoexcitation typically leads to the homolytic cleavage of the S-H bond, resulting in the formation of phenylthiyl radicals. This process is often mediated by a πσ* mechanism, similar to that observed in phenols and other aromatic compounds. iku.edu.tr

Research involving near ultraviolet spectroscopy and photodissociation dynamics of 2- and 3-substituted thiophenols has shown that for 2-fluorothiophenol (B1332064), the repulsive S-H ¹nσ* state intersects the ¹ππ* state near its vibrational ground state. mdpi.com This suggests that population transfer from the π* to the repulsive S-H σ* state can occur through non-adiabatic coupling, facilitating dissociation. mdpi.com While this specific finding relates to the ortho isomer, it provides context for understanding potential photodissociation pathways in this compound, highlighting the importance of non-adiabatic effects. researchgate.net

Experimental studies on meta-fluorothiophenol isolated in a low-temperature N₂ matrix, supported by theoretical calculations, investigated UV-induced photochemical transformations. Upon excitation at 285 nm, thiol-to-thione phototautomerization was identified as the primary reaction pathway, leading to the formation of three thione isomers. iku.edu.tr The ortho-isomer, formed by hydrogen reattachment to the fluorine-substituted side of the aromatic ring, was found to be the predominant photoproduct. iku.edu.tr This photoreaction was observed to be reversible upon irradiation at 405 nm. iku.edu.tr These findings underscore the role of theoretical calculations in interpreting experimental observations of photodissociation and subsequent reaction pathways.

Conformational Analysis and Internal Rotational Barriers via Computational Methods

Computational methods have been crucial in determining the conformational preferences and internal rotational barriers in this compound. Thiophenols generally exhibit a twofold barrier to internal rotation about the C-S bond, largely influenced by conjugation between the sulfur 3p-orbital and the π-system of the ring. cdnsciencepub.com

For this compound, computational studies imply that the effect of a meta substituent on the barrier to rotation about the C-S bond is additive. cdnsciencepub.com For instance, computations for this compound suggest an additive change in the barrier (ΔV) of 1.2 kJ/mol for the monosubstituted derivative. cdnsciencepub.com This contrasts with the parent thiophenol, which has a twofold barrier (V₂) of only 3.4 kJ/mol. cdnsciencepub.com

Studies utilizing Density Functional Theory (DFT), specifically the B3LYP functional with the 6-311++G(2d,2p) basis set, have been employed to optimize the ground state geometries of meta-fluorothiophenol, considering both cis and trans conformers. iku.edu.tr In contrast to ortho-substituted fluorothiophenol, where an intramolecular S-H···F hydrogen bond stabilizes the cis conformer, no such bond is present in this compound. iku.edu.tr Consequently, the energy difference between the two rotamers is predicted to be extremely small, typically less than 0.1 kJ/mol, across various levels of theory. iku.edu.tr

| Conformer | Relative Energy (kJ/mol) |

|---|---|

| cis | ~0.0 |

| trans | < 0.1 |

Note: Relative energies are approximate and depend on the level of theory used in calculations.

Computational methods like B3LYP and MP2 have also been used to calculate energy barriers interconnecting conformers in related fluorophenols, providing context for the conformational landscape of this compound. mdpi.com

Investigations of Dissociative Electron Attachment (DEA) and Hydrogen Fluoride (B91410) Formation Mechanisms

Dissociative Electron Attachment (DEA) to molecules can play a significant role in processes like chemoradiation therapy. nih.govnih.gov Theoretical and experimental studies have investigated DEA in fluorinated thiophenols, including related compounds like 2-fluorothiophenol and pentafluorothiophenol (B1630374), to understand fragmentation pathways, particularly the formation of hydrogen fluoride (HF). nih.govnih.gov

While direct studies on DEA to this compound were not explicitly found in the search results, research on related fluorinated thiophenols provides valuable insights. For 2-fluorothiophenol, the HF loss channel is energetically more favorable than hydrogen loss, although hydrogen loss dominates the observed ion yields upon DEA. nih.gov This suggests that the position of the fluorine substituent significantly influences the fragmentation dynamics.

The mechanism for neutral HF formation through DEA can involve the formation of an intermediate intramolecular hydrogen bond, X-H···F, which promotes dissociation. nih.gov The polarization of the X-H bond plays a determining role in this process. nih.gov In thiophenols (R-SH), the S-H bond is longer and weaker than the O-H bond in phenols, and sulfur is less electronegative than oxygen, which might influence the efficiency of HF formation compared to fluorophenols. nih.gov

Theoretical calculations are used to compute thermochemical thresholds for DEA processes and explore the minimum energy paths for HF formation upon electron capture. nih.govnih.gov These studies also investigate the underlying orbital structure of the molecular anions formed during DEA. nih.govnih.gov The influence of fluorination on the orbital structure and the thermochemistry of HF formation are key aspects explored in these investigations. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Local Vibrational Mode (LVM) Theories for Bonding Analysis

Quantum Theory of Atoms in Molecules (QTAIM) and Local Vibrational Mode (LVM) theories are powerful computational tools used to analyze chemical bonding and interactions within molecules. researchgate.netreadthedocs.iomqm2022.org These methods provide a deeper understanding of bonding scenarios beyond traditional energy-based perspectives. researchgate.netresearchgate.net

A study delving into the chemical nuances of thiophenols and their derivatives, including meta- and para-substituted thiophenols, employed QTAIM and LVM theories to analyze S-H and C-S bonding. researchgate.netresearchgate.net QTAIM analyzes the topology of the electron density to define atomic regions and identify bond paths, providing insights into the nature and strength of chemical bonds and non-covalent interactions. amercrystalassn.orgufs.ac.za Key properties analyzed include electron density (ρ) and the Laplacian of electron density (∇²ρ) at bond critical points. ufs.ac.za

Local Vibrational Mode theory describes theoretical adiabatic internal modes derived from normal vibrational modes. readthedocs.iomqm2022.org The local mode force constant associated with a bond length serves as a unique measure of the intrinsic strength of that chemical bond. readthedocs.iomqm2022.org

| Theory | Application to Bonding Analysis | Key Information Provided |

|---|---|---|

| QTAIM | Analyzes electron density topology; Identifies bond paths and critical points. amercrystalassn.orgufs.ac.za | Nature and strength of chemical bonds and non-covalent interactions; Electron density and its Laplacian at bond critical points. ufs.ac.za |

| LVM Theory | Describes local vibrational modes and their force constants. readthedocs.iomqm2022.org | Intrinsic bond strength. readthedocs.iomqm2022.org |

These computational approaches provide complementary perspectives, allowing for a comprehensive understanding of the intricate bond dynamics and electronic effects in aromatic systems like this compound with diverse substituents. researchgate.net

Reactivity and Reaction Mechanisms of 3 Fluorothiophenol in Complex Organic Transformations

Photochemical Transformations and Phototautomerization Pathways of 3-Fluorothiophenol

The interaction of this compound with ultraviolet (UV) light initiates significant molecular changes, primarily centered around the thiol group. These photochemical transformations are of fundamental interest in understanding the excited-state dynamics of substituted aromatic thiols.

Thiol-to-Thione Phototautomerization Mechanisms and Isomer Formation

When isolated in a low-temperature nitrogen matrix and subjected to UV irradiation at a wavelength of 285 nm, this compound undergoes a distinct photochemical transformation. researchgate.netiku.edu.tr The principal reaction pathway observed is a thiol-to-thione phototautomerization. researchgate.netiku.edu.tr This process involves the migration of the hydrogen atom from the sulfur atom to a carbon atom on the aromatic ring, converting the thiol functional group into a thione (or thioketone) group.

This tautomerization results in the formation of three different thione isomers. researchgate.netiku.edu.tr The predominant photoproduct is the ortho-isomer, where the hydrogen atom reattaches to the carbon atom adjacent to the fluorine-substituted carbon on the aromatic ring. researchgate.netiku.edu.tr The identification of these isomers has been confirmed by comparing the experimental infrared (IR) spectra of the photoproducts with the theoretically predicted IR absorptions for the candidate thione structures. researchgate.netiku.edu.tr

Interestingly, this photoreaction is reversible. Subsequent irradiation of the thione isomers with light of a longer wavelength (λ = 405 nm) can partially restore the original this compound, indicating a photochromic behavior under these specific conditions. researchgate.netiku.edu.tr

| Property | Description |

| Reactant | This compound (meta-fluorothiophenol) |

| Irradiation Wavelength (Forward Reaction) | 285 nm |

| Primary Photochemical Process | Thiol-to-Thione Phototautomerization |

| Number of Thione Isomers Formed | Three |

| Major Isomer | ortho-isomer (H-atom reattachment adjacent to the fluorine substituent) |

| Irradiation Wavelength (Reverse Reaction) | 405 nm |

| Reversibility | The photoreaction is partially reversible. |

Homolytic Cleavage of S-H Bonds Upon UV Excitation

In addition to tautomerization, the absorption of UV photons by this compound can also lead to the homolytic cleavage of the sulfur-hydrogen (S-H) bond. researchgate.net This process, known as photodissociation, involves the breaking of the S-H bond, resulting in the formation of a 3-fluorophenylthiyl radical and a hydrogen atom. The dynamics of this S-H bond cleavage are influenced by the electronic structure of the molecule in its excited states. researchgate.net

The photoexcitation of this compound populates excited electronic states, and the subsequent dissociation pathway is governed by nonadiabatic transitions between these states. researchgate.net The presence of the fluorine substituent in the meta position influences the electronic landscape and, consequently, the dynamics of the S-H bond cleavage. researchgate.net

Carbon-Sulfur Bond Formation Reactions Involving this compound

The thiol group of this compound is a versatile functional group that can participate in various reactions to form new carbon-sulfur (C-S) bonds, a key linkage in many organic molecules.

Oxidative Radical Coupling with Quinones and Hydroquinones

This compound can undergo oxidative radical coupling with quinones and hydroquinones to form quinonyl aryl thioethers. researchgate.net This type of reaction typically proceeds through a radical mechanism. In a general sense, an oxidizing agent initiates the formation of a thiyl radical from the thiol. researchgate.net Concurrently, a hydroquinone (B1673460) can be oxidized to a semiquinone radical or a quinone. The thiyl radical can then add to the quinone or couple with the semiquinone radical, leading to the formation of a C-S bond. researchgate.net While specific studies on this compound in this context are not detailed, its reactivity is expected to follow this general pathway, influenced by the electronic properties of the fluorinated aromatic ring. The reaction of thiols with hydroquinones in the presence of an oxidant like chromic acid has been shown to proceed via the cross-coupling of thiyl and aryl radicals. researchgate.net

Nucleophilic Reactivity and Substitution Patterns of the Thiol Group

The sulfur atom of the thiol group in this compound is nucleophilic, meaning it can donate its lone pair of electrons to an electrophilic center. The thiol can be deprotonated by a base to form the corresponding thiolate anion (3-fluorophenylthiolate), which is an even more potent nucleophile. chemistrysteps.comyoutube.com

This nucleophilicity allows this compound and its thiolate to participate in a variety of substitution reactions, such as S_NAr (nucleophilic aromatic substitution) and S_N2 reactions. chemistrysteps.comnih.gov In S_NAr reactions, the thiolate can displace a leaving group on an electron-deficient aromatic ring. In S_N2 reactions, the thiolate can attack an electrophilic carbon atom, displacing a leaving group. chemistrysteps.com The fluorine atom at the meta position of this compound has an electron-withdrawing inductive effect, which can influence the acidity of the thiol and the nucleophilicity of the corresponding thiolate.

| Reaction Type | Role of this compound/Thiolate | General Reactivity |

| Nucleophilic Aromatic Substitution (S_NAr) | Nucleophile (as thiolate) | Attacks an electron-poor aromatic ring, displacing a leaving group. |

| S_N2 Reaction | Nucleophile (as thiolate) | Attacks an electrophilic carbon, displacing a leaving group. |

| Michael Addition | Nucleophile (as thiolate) | Adds to an α,β-unsaturated carbonyl compound. |

Reactions with Strained Carbocycles (e.g., Bicyclo[1.1.0]butanes)

The high degree of ring strain in molecules like bicyclo[1.1.0]butanes makes them susceptible to ring-opening reactions upon treatment with nucleophiles. Aromatic thiols can add across the strained central bond of bicyclo[1.1.0]butanes, leading to the formation of functionalized cyclobutane (B1203170) derivatives. pitt.edu This reaction is a type of nucleophilic addition where the thiol attacks one of the bridgehead carbons, initiating the cleavage of the central C-C bond. This provides a pathway to synthesize substituted cyclobutanes, which are important structural motifs in various areas of chemistry. pitt.edu

Oxidation and Reduction Chemistry of the Thiol Functionality (e.g., Disulfide Formation, Thiolate Anions)

The thiol group (-SH) of this compound is the primary center of its redox activity, readily participating in oxidation and reduction reactions that are fundamental to the synthesis of more complex sulfur-containing molecules. These transformations primarily involve the interconversion between the thiol, its corresponding disulfide, and the highly reactive thiolate anion.

Disulfide Formation

The oxidation of this compound leads to the formation of its corresponding symmetrical disulfide, bis(3-fluorophenyl) disulfide, also known as 3,3'-difluorodiphenyl disulfide. This reaction involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond.

Mechanism and Oxidizing Agents:

This oxidative coupling can be achieved using a variety of mild oxidizing agents. The general mechanism involves the removal of the hydrogen atom from the thiol group of two separate this compound molecules, followed by the formation of a covalent bond between the two sulfur atoms.

Common oxidizing agents suitable for this transformation include:

Molecular Oxygen (O₂): In the presence of a base or a catalyst, air oxidation can effectively convert thiols to disulfides.

Hydrogen Peroxide (H₂O₂): This reagent provides a clean and efficient method for disulfide formation.

Iodine (I₂): In the presence of a base, iodine facilitates the oxidation of thiols to disulfides.

For instance, a general procedure analogous to the oxidation of benzenethiol (B1682325) involves dissolving this compound in a suitable solvent, followed by the dropwise addition of an oxidizing agent like 30% aqueous hydrogen peroxide, often with cooling to manage the exothermic nature of the reaction.

The resulting bis(3-fluorophenyl) disulfide is a key intermediate in various synthetic pathways. Its physical and chemical properties are summarized in the table below.

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₈F₂S₂ |

| Molecular Weight | 254.32 g/mol |

| Appearance | Yellow or colorless liquid |

| Boiling Point | 308 °C |

| Density | 1.4 g/cm³ |

| Refractive Index | 1.640 |

Reduction of Disulfides

The sulfur-sulfur bond in bis(3-fluorophenyl) disulfide can be readily cleaved through reduction to regenerate two molecules of this compound. This reversibility is a hallmark of disulfide chemistry.

Reducing Agents and Reaction Conditions:

Several reducing agents are effective for this transformation, with the choice often depending on the desired reaction conditions and the presence of other functional groups.

Sodium Borohydride (B1222165) (NaBH₄): A common and versatile reducing agent, NaBH₄ in a suitable solvent like ethanol (B145695) or tetrahydrofuran (B95107) efficiently reduces the disulfide bond. A process for the reduction of the analogous 4,4'-difluorodiphenyl disulfide involves reacting it with sodium borohydride in the presence of sodium hydroxide (B78521). google.comgoogle.com This method is highly efficient, with reported yields for the 4-fluoro isomer being as high as 98.5%. google.com

Zinc Dust and Acid: A classic method for disulfide reduction involves the use of zinc dust in an acidic medium, such as sulfuric acid. google.com

The reduction reaction is crucial for synthetic applications where the thiol functionality needs to be temporarily protected as a disulfide and then later regenerated.

Thiolate Anions

The thiol proton of this compound is acidic and can be easily removed by a base to form the corresponding 3-fluorothiophenolate anion. This anion is a potent nucleophile due to the high polarizability of the sulfur atom.

Formation and Reactivity:

Thiolate anions are typically generated in situ by treating this compound with a suitable base, such as sodium hydroxide or an alkoxide. The resulting 3-fluorothiophenolate is significantly more nucleophilic than its corresponding thiol.

This enhanced nucleophilicity makes it highly reactive towards a wide range of electrophiles. A primary example is its use in nucleophilic substitution reactions (Sₙ2) with alkyl halides. In these reactions, the thiolate anion displaces the halide leaving group to form a new carbon-sulfur bond, resulting in the formation of unsymmetrical thioethers. The reactivity in these Sₙ2 reactions generally follows the trend of methyl > primary > secondary alkyl halides, with tertiary halides being largely unreactive. msu.edu

The general scheme for this reaction is as follows:

3-FC₆H₄S⁻Na⁺ + R-X → 3-FC₆H₄S-R + NaX

Where R is an alkyl group and X is a halogen (Cl, Br, I).

This reactivity allows for the facile introduction of the 3-fluorophenylthio group into various organic molecules, which is a key step in the synthesis of pharmaceuticals and other advanced materials.

Applications of 3 Fluorothiophenol in Advanced Organic Synthesis

Role as a Crucial Building Block for Complex Organic Molecules

3-Fluorothiophenol is recognized as a crucial building block in the synthesis of complex organic molecules capes.gov.brtandfonline.comnsf.gov. Its utility stems from the reactivity of the thiol (-SH) group, which can undergo various reactions including oxidation, reduction, and substitution, as well as the functionalized aromatic ring, which can participate in coupling and cyclization reactions capes.gov.br. As a fluorinated building block, it is particularly important in the synthesis of molecules where the incorporation of fluorine is desired nsf.govnih.gov. Fluorine substitution can significantly impact the chemical and physical properties of a molecule, including lipophilicity, metabolic stability, and electronic characteristics, making fluorinated compounds valuable in pharmaceuticals, agrochemicals, and materials science.

Precursor in Selective Fluorination Techniques for Functionalized Molecules

While specific detailed research findings on this compound's direct role as a precursor in selective fluorination techniques for functionalized molecules were not extensively detailed in the provided search results, related fluorinated thiophenols, such as 2-fluorothiophenol (B1332064), have been explored in this context. For instance, 2-fluorothiophenol has been used as a precursor in the selective direct fluorination of malonate esters, highlighting the potential of fluorinated thiophenols in developing efficient fluorination methods for synthesizing pharmaceuticals with fluorinated functionalities capes.gov.br. The presence of the fluorine atom in this compound influences the electron distribution in the molecule, which can impact its reactivity and selectivity in reactions aimed at introducing fluorine into other molecular scaffolds or in reactions where the fluorinated thiophenol itself is incorporated. The compound is categorized under fluorinated building blocks, indicating its relevance in the synthesis of fluorinated organic compounds nsf.govnih.gov.

Synthesis of Polycyclic Aromatic Compounds and Heterocycles (e.g., Dibenzo[bc,fg]dithiapentalene)

This compound has been specifically utilized in the synthesis of polycyclic aromatic compounds and heterocycles, notably in the preparation of dibenzo[bc,fg]dithiapentalene. Dibenzo[bc,fg]dithiapentalene is a fascinating polycyclic system. Research has reported scalable methods for its synthesis employing this compound as a starting material. One reported method involves starting from THP-protected this compound and proceeding through a three-step sequence to obtain dibenzo[bc,fg]dithiapentalene in a reported yield of 43%. Another method starts from 1-bromo-3-fluoro-2-iodobenzene (B1273208) and utilizes this compound in a four-step synthesis, achieving a 57% yield. These examples demonstrate the crucial role of this compound in constructing complex fused-ring systems.

Table 1: Synthesis of Dibenzo[bc,fg]dithiapentalene using this compound

| Starting Material | Key Intermediate (derived from this compound) | Number of Steps | Reported Yield |

| THP-protected this compound | - | 3 | 43% |

| 1-Bromo-3-fluoro-2-iodobenzene | This compound | 4 | 57% |

Note: Yields are approximate and based on reported research findings.

Utilization in the Synthesis of Substituted Benzene (B151609) Derivatives

As a substituted benzenethiol (B1682325), this compound is a valuable precursor for the synthesis of a variety of other substituted benzene derivatives. The thiol group can be readily functionalized through reactions such as alkylation, acylation, and oxidation to yield thioethers, thioesters, and sulfonic acids, respectively. The fluorine atom at the meta position influences the regioselectivity of further electrophilic aromatic substitution reactions on the benzene ring capes.gov.br. This allows for the directed synthesis of di- and polysubstituted benzene compounds with specific substitution patterns. For instance, the thiol group can be easily converted to a better leaving group or activated for coupling reactions, enabling the introduction of other substituents onto the aromatic ring or the formation of carbon-sulfur bonds with various organic moieties.

Exploration of 3 Fluorothiophenol in Medicinal and Agrochemical Chemistry Research

Intermediate in Pharmaceutical Synthesis and Drug Molecule Development

3-Fluorothiophenol serves as an intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into molecular structures can impart specific properties that are beneficial for drug activity and pharmacokinetics. The compound's thiol group can participate in various reactions, such as nucleophilic substitutions and additions, allowing for the formation of diverse chemical linkages. The presence of fluorine can influence properties like lipophilicity, metabolic stability, and binding affinity to biological targets. Research indicates its use in the development of potential drug molecules. lookchem.comjigschemical.com

Raw Material for the Synthesis of Advanced Pesticides and Herbicides

This compound is utilized as a raw material in the synthesis of various agrochemicals, including advanced pesticides and herbicides. google.com Its reactivity allows for its transformation into key intermediates used in the production of compounds designed to protect crops. The introduction of fluorine into agrochemical molecules can enhance their efficacy, persistence, and selectivity. While specific examples directly detailing the synthesis of commercial pesticides or herbicides from this compound in the search results are limited, the broader class of fluorothiophenols, including the para isomer, is recognized for its use in pesticide synthesis. google.comchembk.com The structural similarity suggests a similar role for this compound as a building block in creating fluorinated agrochemicals.

Materials Science Applications and Advanced Functional Materials Research

Ligand in the Synthesis and Stabilization of Metal Nanoclusters (e.g., Silver Nanoclusters)

Thiolate ligands, including fluorinated thiophenols, play a crucial role in the synthesis and stabilization of metal nanoclusters by coordinating to the metal atoms and preventing aggregation, thereby allowing for the formation of precisely sized nanostructures. The use of thiols as stabilizing agents for metal nanoparticles has evolved significantly, leading to the development of new protocols for atomically precise silver, gold, and alloy clusters pradeepresearch.org. For silver nanoclusters (AgNCs), various synthesis methods, including chemical reduction, ligand-assisted growth, and template-directed approaches, have been developed to control their size, shape, and surface chemistry bio-integration.org.

Research has shown that thiophenol and its derivatives, such as 4-fluorothiophenol (B130044), can be used as protecting ligands for the synthesis of stable organic-soluble silver nanoclusters researchgate.netnaturalspublishing.com. These ligands were selected to investigate the effect of substituting groups on the thiophenol moiety on the stability of the silver clusters researchgate.netnaturalspublishing.com. Silver nanoclusters protected by thiophenol (TP), 4-fluorothiophenol (4-FTP), and 4-methylthiophenol (4-MeTP) ligands were prepared, and their optical properties and stability were characterized researchgate.netnaturalspublishing.com. The synthesized silver nanoclusters exhibited surface plasmon resonance (SPR) peaks, and importantly, all three types of silver nanoclusters demonstrated high stability even when exposed to air researchgate.netnaturalspublishing.com. Their absorption spectra showed almost no change in intensity after 24 hours of air exposure, indicating successful preparation of highly stable silver nanoclusters against ambient oxidative conditions researchgate.netnaturalspublishing.com. Transmission electron microscopy (TEM) revealed a homogeneous particle size distribution with an average size of about 2 nm for these nanoclusters researchgate.netnaturalspublishing.com.

While 3-fluorothiophenol was not specifically highlighted in the immediate search results concerning silver nanoclusters, the successful use of 4-fluorothiophenol and the general class of thiophenols as stabilizing ligands suggests the potential for this compound in similar applications. The electronic and steric properties of the fluorine atom at different positions on the thiophenol ring can influence the interaction with the metal core and thus affect the resulting nanocluster's stability and properties.

Fluorothiophenol derivatives have also been employed as ligands in the synthesis of other metal nanoclusters, such as copper nanoclusters. For instance, 4-fluorothiophenol has been used in combination with other ligands like trifluoroacetic acid and triphenylphosphine (B44618) to achieve shape control of copper nanoclusters, resulting in structures with specific optical properties like near-infrared absorption acs.orgresearchgate.net. This demonstrates the broader applicability of fluorothiophenols as ligands in the synthesis of various functional metal nanoclusters.

Surface Modification Agent for Polymeric Materials (e.g., Polyvinyl Chloride Membranes)

Surface modification of polymeric materials is a key strategy to tailor their properties for specific applications without altering the bulk characteristics conicet.gov.ar. Fluorinated surfaces of polymers are of particular interest due to advantageous properties such as low wettability, low adhesion, and low coefficient of friction, stemming from the unique chemistry of the C-F bond researchgate.net.

Fluorothiophenol compounds have been investigated for the controlled chemical surface modification of poly(vinyl chloride) (PVC) films and membranes researchgate.netconicet.gov.arconicet.gov.arresearchgate.net. This modification typically involves the partial replacement of chlorine atoms in the PVC chains with moieties derived from the fluorinated nucleophilic compounds through reactions like nucleophilic substitution researchgate.netresearchgate.net. Studies have reported the modification of PVC using various fluorinated thiophenols, including 4-fluorothiophenol, 3,4-difluorothiophenol, and pentafluorothiophenol (B1630374) researchgate.netconicet.gov.arconicet.gov.arresearchgate.net.

The degree of modification and the surface selectivity of the reaction depend on factors such as reaction time, temperature, the proportion of solvent/non-solvent used as the reaction medium, and the reactivity and size of the modifier conicet.gov.arresearchgate.net. Confocal Raman microscopy has been used to determine the degree of modification across the film and assess the surface selectivity of these reactions conicet.gov.arconicet.gov.arresearchgate.net. For example, in the modification of PVC films with 4-fluorothiophenol, 3,4-difluorothiophenol, and pentafluorothiophenol, it was shown that the gradient of the modification degree and the surface selectivity are influenced by the relationship between the rate constants of the substitution reaction and the diffusion process of the reactant conicet.gov.arconicet.gov.arresearchgate.net.

Research has indicated that 4-fluorothiophenol exhibits the highest nucleophilicity among the studied fluorothiophenols (4-fluorothiophenol, 3,4-difluorothiophenol, and pentafluorothiophenol) due to a less strong negative inductive effect from the fluorine atom compared to the other isomers conicet.gov.ar. This higher nucleophilicity can significantly influence the surface modification reaction and is expected to contribute to higher surface selectivity conicet.gov.ar. While specific studies focusing solely on this compound for PVC modification were not prominently found, the research on its isomers highlights the potential for this compound to also act as a surface modification agent for PVC, with its specific reactivity and the resulting material properties being dependent on the position of the fluorine atom. The modified PVC membranes have been explored for applications such as gas separation, where the incorporation of fluorothiophenyl groups can influence the permeability and diffusion coefficients of various gases researchgate.net.

Integration into Advanced Sensor Technologies (e.g., Fluorothiophenol-Treated Reduced Graphene Oxide for ISFETs)

This compound, referred to as fluorothiophenol (FTP) in some sensor-related research, has been directly utilized in the development of advanced sensor technologies, particularly in the context of ion-sensitive field-effect transistors (ISFETs). Conventional reference electrodes (REs) like Ag/AgCl have limitations in terms of miniaturization and integration into ISFET manufacturing processes mdpi.comresearchgate.netnih.govnih.gov. To address this, reduced graphene oxide (rGO) treated with fluorothiophenol has been introduced as a new type of reference electrode mdpi.comresearchgate.netnih.govnih.gov.

In this application, rGO serves as the base material, and fluorothiophenol is used to fluorinate the rGO through π-π interaction mdpi.comresearchgate.netnih.govnih.gov. This fluorinated rGO (F-rGO) then functions as a reference electrode in ISFET sensors mdpi.comresearchgate.netnih.govnih.gov. This approach allows for the fabrication of miniaturized, integrated REs that can be incorporated into ISFETs using semiconductor manufacturing processes researchgate.netnih.gov.

An ISFET sensor utilizing an F-rGO reference electrode has demonstrated stable operation in solution mdpi.comresearchgate.netnih.govnih.gov. Performance metrics for such a sensor include a relatively high transconductance (gm) value of 1.27 mS, a low drift characteristic of 3.2 mV, and a low hysteresis voltage of ±0.05 mV mdpi.comresearchgate.netnih.govnih.gov. These characteristics are comparable to or better than those of ISFETs using conventional Ag/AgCl reference electrodes mdpi.comresearchgate.netnih.gov.

The F-rGO reference electrode has been successfully integrated into two-channel ISFETs fabricated on indium tin oxide (ITO) thin-film substrates using photolithography mdpi.comresearchgate.netnih.govnih.gov. These sensors have shown high sensitivity in detecting ions, including proton (H+) ions in buffer solutions with a sensitivity of 67.1 mV/pH mdpi.comresearchgate.netnih.govnih.gov. Furthermore, these sensors have been successfully applied to detect sodium (Na+) and potassium (K+) ions in human patient urine, with sensitivities of 62.1 mV/dec and 57.6 mV/dec, respectively mdpi.comresearchgate.netnih.govnih.gov. The use of fluorothiophenol-treated rGO as a reference electrode is considered a suitable component for the fabrication of low-cost, mass-produced, and disposable ISFET sensors mdpi.comresearchgate.netnih.govnih.gov.

Emerging Research Avenues and Future Directions for 3 Fluorothiophenol Chemistry

Development of Novel Catalytic Systems for 3-Fluorothiophenol-Mediated Reactions

The exploration of novel catalytic systems is a vital area in advancing the chemistry of this compound and other thiols. Catalysis is fundamental for promoting various transformations involving thiols, including their oxidation to disulfides and cross-coupling reactions to form carbon-sulfur bonds. researchgate.netmit.edu

Contemporary research efforts are directed towards creating catalytic processes that are both efficient and sustainable. Investigations have focused on heterogeneous catalysts for thiol oxidation, which offer advantages in terms of reduced waste generation and ease of catalyst recovery and reuse. researchgate.netmdpi.comnih.gov For instance, polyether amine-based catalysts have demonstrated potential for the aerobic oxidation of thiophenols, providing an environmentally conscious alternative that avoids the use of costly stoichiometric oxidants. researchgate.net

In the realm of cross-coupling reactions, which are essential for synthesizing aryl thioethers utilized in pharmaceutical and agricultural applications, innovative palladium-catalyzed systems employing monophosphine ligands have shown improved performance compared to conventional methods that use chelating bisphosphine ligands. mit.edu These developments facilitate reactions at lower temperatures and are compatible with base-sensitive substrates. mit.edu

Furthermore, research into new catalytic materials, such as copper catalysts supported on graphene, is exploring their utility in reactions involving thiols, such as azide-alkyne cycloaddition reactions. mdpi.com These heterogeneous copper-based systems are advantageous due to the simple separation, recovery, and reusability of the catalyst, mitigating concerns about the toxicity of soluble copper species in applications relevant to biology. mdpi.com

The ongoing trend is towards developing catalytic systems that offer atomic-level precision and enhanced recyclability, thereby contributing to more sustainable synthetic routes for fine chemicals and pharmaceuticals. nus.edu.sg

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies of this compound Transformations

Advanced spectroscopic techniques serve as critical tools for gaining real-time insights into the complex mechanisms of chemical transformations involving this compound. These methods provide detailed information about transient species, transition states, and reaction pathways.

Matrix-isolation infrared (IR) spectroscopy, often combined with computational calculations, has been effectively used to investigate the photochemical transformations of related fluorinated thiophenols, such as meta-fluorothiophenol. iku.edu.trresearchgate.netresearchgate.net This methodology enables the identification of photoproducts and the study of reaction mechanisms, such as thiol-to-thione phototautomerization induced by UV irradiation. iku.edu.trresearchgate.net By using UV-Vis laser irradiations and monitoring the changes with IR spectroscopy, these transformations can be observed in a low-temperature matrix environment. iku.edu.trresearchgate.net

Near ultraviolet spectroscopy and photofragment translational spectroscopy have been applied to study the photodissociation dynamics of substituted thiophenols, including fluorinated analogues. researchgate.net These studies provide valuable information on processes like the cleavage of the S-H bond, which is a prerequisite for certain chemical reactions. researchgate.net

The real-time monitoring of catalytic processes is also being investigated using techniques such as surface-enhanced Raman spectroscopy (SERS), particularly in plasmon-catalyzed reactions involving thiophenols. acs.orgresearchgate.net Despite the challenges in fully comprehending the kinetics of hot-electron-mediated reactions, spectroscopic methods, in conjunction with techniques like synchrotron X-ray photoelectron spectroscopy (XPS), are being utilized to probe electronic states and reaction rates on the surfaces of nanoparticles. acs.org

The synergistic combination of experimental spectroscopy with theoretical calculations, such as Density Functional Theory (DFT), is essential for interpreting complex spectroscopic data and achieving a deeper understanding of the electronic structure and photochemical behavior of fluorinated thiophenols. iku.edu.trresearchgate.netresearchgate.net

Multi-Scale Computational Modeling of this compound in Complex Chemical and Biological Environments

Multi-scale computational modeling is increasingly recognized as a powerful approach for understanding the behavior and reactivity of this compound across various environments, from isolated molecules to intricate biological systems. These computational methods integrate different length and time scales to offer a comprehensive understanding of chemical phenomena. ntnu.eduuconn.edukuleuven.bebegellhouse.com

Density Functional Theory (DFT) is a widely utilized method for investigating the electronic structure, properties, and reactivity of molecules like this compound. iku.edu.trresearchgate.netresearchgate.netsolubilityofthings.comscielo.org.mx DFT calculations can provide insights into vibrational frequencies, electronic excitation characteristics, and the energy profiles of reactions. iku.edu.trresearchgate.netresearchgate.netsolubilityofthings.com For example, DFT has been employed to aid in the interpretation of IR spectra of fluorinated thiophenols and to simulate their UV photoabsorption spectra. iku.edu.trresearchgate.netresearchgate.net

Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions within different environments, including solutions and biological matrices. ntnu.edusolubilityofthings.comnih.govresearchgate.netcompchem.nl While specific published studies focusing on MD simulations of this compound in complex biological settings were not extensively found in the search results, the principles of multi-scale modeling, which combine DFT and MD, are applicable to understanding the interactions of molecules like thiophenols with surfaces, proteins, or other biological molecules. ntnu.edusolubilityofthings.comresearchgate.netcompchem.nl

Computational chemistry, encompassing methods like DFT and MD, is a potent tool for predicting molecular properties, reactivity, and interactions, thereby complementing experimental research and accelerating advancements in fields such as drug discovery and materials science. solubilityofthings.comresearchgate.net Multi-scale models are particularly valuable for studying complex systems where phenomena span a wide range of scales. ntnu.edukuleuven.bebegellhouse.comnih.gov

Design and Synthesis of New Fluorinated Thiophenol Derivatives with Tailored Reactivity and Specific Applications

The design and synthesis of novel fluorinated thiophenol derivatives are driven by the potential to create compounds with specific chemical attributes and controlled reactivity for diverse applications. By strategically incorporating fluorine atoms and other substituents onto the thiophenol core, researchers can fine-tune electronic properties, steric factors, and intermolecular interactions.

Research in this area involves the synthesis of new fluorinated compounds that contain the thiophenol moiety or related sulfur-containing functional groups. nih.govfrontiersin.orgresearchgate.netresearchgate.netrsc.org Examples include the synthesis of fluorinated chalcone (B49325) derivatives with potential anti-inflammatory properties. researchgate.net The synthesis of trifluoroethylthio-substituted phenylpyrazole derivatives has also been investigated, with some compounds demonstrating insecticidal activity. researchgate.net

The introduction of fluorine atoms can significantly alter the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution reactions, as observed in para-fluoro–thiol reactions used in polymer chemistry. researchgate.netresearchgate.net This controlled reactivity is leveraged in post-polymerization modification techniques to introduce specific functionalities onto polymer backbones. researchgate.net

New fluorinated thiophenol derivatives are being designed for potential applications in various sectors, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comavcr.cznih.gov The incorporation of fluorine can lead to enhanced efficacy, improved metabolic stability, or unique material characteristics. nih.govnumberanalytics.comavcr.cz For instance, fluorinated nucleoside analogues have exhibited notable antiviral activities. nih.gov

The rational design of these derivatives often considers how fluorine substitution impacts properties relevant to the intended application, such as lipophilicity, acidity, and interactions with biological targets or material matrices. nih.gov Future research directions include the development of new synthetic methods to access a broader array of fluorinated thiophenol derivatives and exploring their potential in emerging fields. avcr.cz

Q & A

Q. What are the established synthetic routes for 3-Fluorothiophenol, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound (CAS 2557-77-9) is typically synthesized via:

- Nucleophilic aromatic substitution : Fluorine substituents on aromatic rings can undergo substitution with thiol groups under controlled pH and temperature. For example, reacting 3-fluoroaniline with thiourea followed by acidic hydrolysis .

- Reduction of sulfonyl chlorides : Reduction of 3-fluorobenzenesulfonyl chloride with lithium aluminum hydride (LiAlH4) in anhydrous ether yields the thiophenol.

Q. Key Variables :

Q. How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

Q. Common Contaminants :

- Disulfides : Detected via LC-MS or redox titration.

- Unreacted precursors : Identified through residual fluorine or sulfur signals in elemental analysis.

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties of this compound?

Methodological Answer: Discrepancies in properties like boiling point (reported as 75°C vs. higher values in older literature) may arise from:

- Sample purity : Impurities (e.g., disulfides) elevate observed boiling points. Use redistillation under vacuum (e.g., 10 mmHg) for purification .

- Measurement techniques : Compare differential scanning calorimetry (DSC) with traditional distillation data.

- Computational validation : Apply group contribution methods (e.g., Joback) to estimate properties and cross-validate experimental data .

Q. What mechanistic insights exist for reactions involving this compound as a ligand or intermediate?

Methodological Answer:

- Coordination chemistry : The thiol group acts as a soft ligand for transition metals (e.g., Pd, Cu). Study binding modes via X-ray crystallography or EXAFS .

- Electrophilic aromatic substitution (EAS) : Fluorine’s electron-withdrawing effect directs incoming electrophiles to the para position. Use deuterium labeling or Hammett plots to quantify directing effects .

- Oxidative coupling : Monitor disulfide formation via UV-Vis kinetics (λmax ~270 nm for S-S bonds) under varying O₂ levels .

Q. How can computational modeling predict this compound’s reactivity in novel synthetic pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfur atom in this compound shows high nucleophilicity (f⁻ > 0.1) .

- Transition State Analysis : Simulate SNAr reactions with explicit solvent models (e.g., PCM in Gaussian) to predict activation energies .